2-Nitrosoanthracen-1-ol belongs to the class of nitroso compounds, which are characterized by the presence of a nitroso functional group (-N=O). It is also classified under polycyclic aromatic hydrocarbons due to its anthracene core structure. The compound is identified by the following identifiers:
The synthesis of 2-nitrosoanthracen-1-ol typically involves three main steps:
The reactions are typically conducted under controlled conditions to optimize yield and purity. For industrial applications, more efficient methods such as continuous flow systems may be employed to enhance production scalability.
The molecular structure of 2-nitrosoanthracen-1-ol can be represented as follows:
This structure reveals the arrangement of atoms within the molecule, highlighting the presence of both the hydroxyl (-OH) and nitroso (-N=O) functional groups on the anthracene framework.
Property | Value |
---|---|
CAS Number | 107916-93-8 |
Molecular Formula | C14H9NO2 |
Molecular Weight | 223.23 g/mol |
InChI | InChI=1S/C14H9NO2/c16... |
InChI Key | QXSCHGAZCHYKST-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C=C3C(=CC2=C1)C=CC(=C3O)N=O |
2-Nitrosoanthracen-1-ol undergoes several significant chemical reactions:
The conditions for these reactions vary but typically require careful monitoring of temperature and concentration to ensure desired outcomes. Analytical techniques such as gas chromatography and mass spectrometry are often employed to confirm product identities .
The mechanism of action for 2-nitrosoanthracen-1-ol involves its interaction with biological targets through its functional groups. The nitroso group can participate in redox reactions, forming reactive intermediates that interact with cellular components. This characteristic allows for potential modifications of biological molecules, which may lead to observable biological effects .
The physical properties of 2-nitrosoanthracen-1-ol include:
Key chemical properties include:
Relevant analyses often involve spectroscopic methods (e.g., NMR, IR) to elucidate structural details and confirm purity .
2-Nitrosoanthracen-1-ol has several scientific applications:
Research continues into its applications in drug development and environmental chemistry, where it may serve as a model compound for studying polycyclic aromatic hydrocarbons .
CAS No.: 197654-04-9
CAS No.: 3089-11-0
CAS No.: 163000-63-3
CAS No.: 101-87-1
CAS No.: 618903-56-3
CAS No.: 4300-27-0